molecular formula C6H10ClNO2 B6269470 5-azaspiro[2.3]hexane-1-carboxylic acid hydrochloride CAS No. 1955498-09-5

5-azaspiro[2.3]hexane-1-carboxylic acid hydrochloride

Cat. No.: B6269470
CAS No.: 1955498-09-5
M. Wt: 163.6
InChI Key:
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Description

5-azaspiro[2.3]hexane-1-carboxylic acid hydrochloride is a heterocyclic compound characterized by a spiro structure, where a nitrogen atom is incorporated into a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-azaspiro[23]hexane-1-carboxylic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditionsThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-azaspiro[2.3]hexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-azaspiro[2.3]hexane-1-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-azaspiro[2.3]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-azaspiro[2.3]hexane-1-carboxylic acid hydrochloride is unique due to its specific spiro structure and the presence of a carboxylic acid group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

1955498-09-5

Molecular Formula

C6H10ClNO2

Molecular Weight

163.6

Purity

85

Origin of Product

United States

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